7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a unique structure that combines a pyridine ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the bromination of a precursor compound followed by cyclization. One common method involves the reaction of 2-hydroxy-3-methylpyridine with bromine in the presence of a suitable solvent and catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized pyrido[1,2-a]pyrimidin-4-one derivatives .
Scientific Research Applications
7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the methyl group at the 3-position.
2-Hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine atom at the 7-position.
7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the hydroxyl group at the 2-position.
Uniqueness
The presence of both the bromine atom and the hydroxyl group in 7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
7-bromo-2-hydroxy-3-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-8(13)11-7-3-2-6(10)4-12(7)9(5)14/h2-4,13H,1H3 |
InChI Key |
FFBVXTIMYVENIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC(=CN2C1=O)Br)O |
Origin of Product |
United States |
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